4-Hydroxyalternariol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxyalternariol is a hydroxycoumarin . It is an Alternaria metabolite . The molecular formula of 4-Hydroxyalternariol is C14H10O6 .

Molecular Structure Analysis

The molecular weight of 4-Hydroxyalternariol is 274.22 g/mol . The IUPAC name is 3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one . The Canonical SMILES is CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyalternariol include a molecular weight of 274.22 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 0, an exact mass of 274.04773803 g/mol, a monoisotopic mass of 274.04773803 g/mol, a topological polar surface area of 107 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 399 .

Relevant Papers

One relevant paper is "Untargeted metabolomic analyses support the main phylogenetic groups of the common plant-associated Alternaria fungi isolated from grapevine (Vitis vinifera)" . This paper discusses the genetic and metabolic diversity of endophytic Alternaria isolates associated with the above-ground tissues of the grapevine. The paper mentions that 4-Hydroxyalternariol methyl ether and alternariol from endophytic Alternaria sp. obtained from the medicinal plant Salvia miltiorrhiza have shown antibacterial activities against six .

科学的研究の応用

Cytotoxicity Studies

4-Hydroxyalternariol has been identified in studies involving the cytotoxic effects of mycotoxins produced by the fungus Alternaria alternata. It has been used to assess the cytotoxicity towards plant cell cultures, such as soybean (Glycine max) cell suspension cultures. The compound’s effects on cell viability and growth can provide insights into the potential risks and mechanisms of mycotoxin-induced plant diseases .

Mycotoxin Identification

The compound plays a role in the identification and analysis of mycotoxins in crude extracts of Alternaria alternata through techniques like liquid chromatography-solid phase extraction-nuclear magnetic resonance spectroscopy (LC-SPE-NMR). This application is crucial for understanding the chemical diversity of mycotoxins and their various biological activities .

Chemical Ecology

In the field of chemical ecology, 4-Hydroxyalternariol can be used to study the interactions between pathogens and host plants. By examining the production of this compound during host-pathogen interactions, researchers can gain a better understanding of the ecological roles of mycotoxins and their impact on plant health .

Analytical Chemistry

As a standard compound in analytical chemistry, 4-Hydroxyalternariol aids in the development of analytical methods for detecting and quantifying mycotoxins. Its availability allows for the calibration of instruments and validation of analytical procedures, which is essential for accurate mycotoxin analysis .

Phytopathology Research

This compound is significant in phytopathology research, where it is used to study the pathogenicity of Alternaria species. Understanding the role of 4-Hydroxyalternariol in disease manifestation can help in developing strategies for controlling Alternaria infections in crops .

Synthetic Chemistry

In synthetic chemistry, 4-Hydroxyalternariol serves as a precursor or an intermediate for synthesizing more complex molecules. Its tetraphenol structure can be modified to create new compounds with potential applications in pharmaceuticals and agriculture .

作用機序

Target of Action

4-Hydroxyalternariol is a metabolite produced by the Alternaria species It has been found to exhibit promising antioxidant effects and shows antibacterial activity against several tested bacterial pathogens .

Mode of Action

For instance, it has been found to exhibit antioxidant effects, suggesting that it may interact with reactive oxygen species (ROS) within cells .

Biochemical Pathways

Given its antioxidant activity, it can be inferred that it may be involved in pathways related to oxidative stress and cellular defense mechanisms .

Result of Action

4-Hydroxyalternariol has been found to exhibit cytotoxic effects towards plants, with EC50 values ranging from 0.11 (±0.02) to 4.69 (±0.47) μM, indicating its high cytotoxicity . It also shows antibacterial activity against several tested bacterial pathogens .

Action Environment

The action, efficacy, and stability of 4-Hydroxyalternariol can be influenced by various environmental factors. For instance, the production of 4-Hydroxyalternariol by Alternaria species may be influenced by the presence of mycotoxins in citrus plants symptomatic of Alternaria Brown Spot disease . .

特性

IUPAC Name |

3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRNPNMGYBWDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyalternariol | |

Q & A

Q1: How does 4-Hydroxyalternariol compare to its precursor, Alternariol, in terms of toxicity and Reactive Oxygen Species (ROS) generation in KYSE510 cells?

A1: While 4-Hydroxyalternariol leads to a fourfold increase in ROS production compared to Alternariol in KYSE510 cells [], it demonstrates weaker overall toxicity. Unlike Alternariol, 4-Hydroxyalternariol does not exhibit DNA strand-breaking activity, indicating a less pronounced effect on Topoisomerase II []. This suggests that despite increased ROS generation, the metabolic conversion of Alternariol to 4-Hydroxyalternariol might not necessarily lead to greater toxicity in this specific cell line.

Q2: What metabolic transformations does 4-Hydroxyalternariol undergo in KYSE510 cells?

A2: Research indicates that 4-Hydroxyalternariol undergoes further metabolic transformations within KYSE510 cells. Specifically, it undergoes methylation, although the exact product is not specified in the research []. Additionally, 4-Hydroxyalternariol is subject to both glucuronidation and sulfation, albeit to a lesser extent []. This highlights the dynamic metabolic processing of this compound within cellular systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

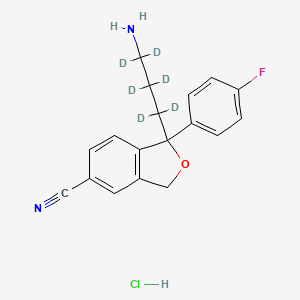

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)

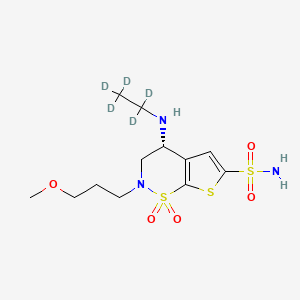

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)

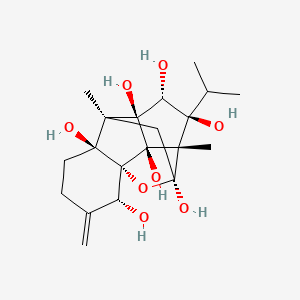

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)